REACTION_CXSMILES
|
C(O)(=O)CCCCC(O)=O.C(#N)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17].[C:19]([O:29][CH3:30])(=[O:28])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25]>>[C:16]([CH:15]([CH2:14][CH2:13][CH3:12])[C:24]([O:26][CH3:27])=[O:25])#[N:17].[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][C:19]([O:29][CH3:30])=[O:28]
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting mixture was introduced into the autoclave
|
Type
|
CUSTOM
|
Details
|
Thereafter, reaction
|
Type
|
CUSTOM
|
Details
|
As a result of distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.851 mol | |
AMOUNT: MASS | 120 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.147 mol | |
AMOUNT: MASS | 25.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)CCCCC(O)=O.C(#N)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]#[N:17].[C:19]([O:29][CH3:30])(=[O:28])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:26][CH3:27])=[O:25]>>[C:16]([CH:15]([CH2:14][CH2:13][CH3:12])[C:24]([O:26][CH3:27])=[O:25])#[N:17].[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][C:19]([O:29][CH3:30])=[O:28]
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting mixture was introduced into the autoclave
|
Type
|
CUSTOM
|
Details
|
Thereafter, reaction
|
Type
|
CUSTOM
|
Details
|
As a result of distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.851 mol | |
AMOUNT: MASS | 120 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.147 mol | |
AMOUNT: MASS | 25.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |